molecular formula C11H9NO2 B116483 2-(Quinolin-7-YL)acetic acid CAS No. 152149-07-0

2-(Quinolin-7-YL)acetic acid

Cat. No.: B116483
CAS No.: 152149-07-0
M. Wt: 187.19 g/mol
InChI Key: GEAYJNMLEZCCHF-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)acetic acid is an organic compound that features a quinoline ring attached to an acetic acid moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities. The presence of the quinoline ring in this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-7-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the quinoline ring, forming the desired product.

Another method involves the condensation of quinoline-7-carbaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-7-YL)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Quinoline-7-carboxylic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amides or esters of this compound.

Scientific Research Applications

2-(Quinolin-7-YL)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules. Quinoline derivatives are known for their antimalarial, anticancer, antibacterial, and anti-inflammatory activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.

    Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives and their mechanisms of action.

    Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

2-(Quinolin-7-YL)acetic acid can be compared with other similar compounds, such as:

    Quinoline-7-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.

    2-(Quinolin-8-YL)acetic acid: Similar structure but with the acetic acid moiety attached at the 8-position of the quinoline ring.

    Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group attached at the 2-position of the quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetic acid moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

2-quinolin-7-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYJNMLEZCCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595512
Record name (Quinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152149-07-0
Record name (Quinolin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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